molecular formula C17H15NO2S B2855979 5,7-Dimethoxy-4-phenylquinoline-2-thiol CAS No. 871548-17-3

5,7-Dimethoxy-4-phenylquinoline-2-thiol

Cat. No.: B2855979
CAS No.: 871548-17-3
M. Wt: 297.37
InChI Key: CZEAOFPWKBUBPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-4-phenylquinoline-2-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This would include the use of industrial-grade reagents and equipment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethoxy-4-phenylquinoline-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-4-phenylquinoline-2-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins or other biomolecules, potentially altering their function. The quinoline ring can interact with various receptors or enzymes, influencing biological pathways .

Comparison with Similar Compounds

Uniqueness: 5,7-Dimethoxy-4-phenylquinoline-2-thiol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both methoxy groups and a phenyl group enhances its versatility in various applications .

Properties

IUPAC Name

5,7-dimethoxy-4-phenyl-1H-quinoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-19-12-8-14-17(15(9-12)20-2)13(10-16(21)18-14)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEAOFPWKBUBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CC(=S)N2)C3=CC=CC=C3)C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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